molecular formula C17H18N2O4 B5496916 2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide

2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide

Cat. No.: B5496916
M. Wt: 314.34 g/mol
InChI Key: RUPLVYQURYOVRM-UHFFFAOYSA-N
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Description

2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a furan ring, a morpholine moiety, and a carboxamide group, making it a versatile molecule for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the methyl group: This step often involves alkylation reactions using methylating agents such as methyl iodide.

    Attachment of the morpholine moiety: This can be done through nucleophilic substitution reactions where morpholine is introduced to the precursor molecule.

    Formation of the carboxamide group: This step involves the reaction of the amine group with a carboxylic acid derivative, such as an acid chloride or an ester, under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under oxidative conditions.

    Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine or chlorine for halogenation.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and morpholine moiety can facilitate binding to specific sites, while the carboxamide group can form hydrogen bonds, enhancing its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[4-(piperidine-4-carbonyl)phenyl]furan-3-carboxamide: Similar structure but with a piperidine ring instead of morpholine.

    2-methyl-N-[4-(pyrrolidine-4-carbonyl)phenyl]furan-3-carboxamide: Contains a pyrrolidine ring instead of morpholine.

Uniqueness

2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide is unique due to the presence of the morpholine ring, which can impart different chemical and biological properties compared to its analogs. The morpholine moiety can influence the compound’s solubility, stability, and interaction with biological targets, making it a distinct and valuable molecule for research and development.

Properties

IUPAC Name

2-methyl-N-[4-(morpholine-4-carbonyl)phenyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-12-15(6-9-23-12)16(20)18-14-4-2-13(3-5-14)17(21)19-7-10-22-11-8-19/h2-6,9H,7-8,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPLVYQURYOVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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